molecular formula C11H13Cl2F3N2O B1459358 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride CAS No. 1823188-24-4

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B1459358
CAS No.: 1823188-24-4
M. Wt: 317.13 g/mol
InChI Key: FSQPKKSMSYYXDY-QRPNPIFTSA-N
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Description

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a trifluoromethyl group, a chloro group, and a pyrrolidin-3-yl group linked via an oxymethyl bridge.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. Additionally, the pyrrolidine ring contributes to the stereochemistry of the molecule, influencing its binding affinity and selectivity towards specific biomolecules .

Cellular Effects

3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. It also influences the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and homeostasis .

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride involves binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For instance, it may inhibit cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of certain substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of metabolic pathways and improvement of cellular function. At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular processes .

Metabolic Pathways

3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .

Transport and Distribution

Within cells and tissues, 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes easily, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can influence the compound’s localization and activity within cells .

Subcellular Localization

The subcellular localization of 3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns can influence the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach involves the use of trifluoromethylpyridine as a key intermediate. The synthetic route may include:

    Formation of the Pyridine Ring: This can be achieved through various methods, including cyclization reactions involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the Pyrrolidin-3-yl Group: This step involves the formation of an oxymethyl bridge to link the pyrrolidin-3-yl group to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce dechlorinated or reduced derivatives.

Scientific Research Applications

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the pyrrolidin-3-yl group.

    3-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks the chloro and pyrrolidin-3-yl groups.

    2-Chloro-3-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.

Uniqueness

3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidin-3-yl group linked via an oxymethyl bridge distinguishes it from other trifluoromethylpyridine derivatives, potentially enhancing its binding affinity and specificity in various applications.

Properties

IUPAC Name

3-chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-7(11(13,14)15)4-17-10(9)6-18-8-1-2-16-5-8;/h3-4,8,16H,1-2,5-6H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPKKSMSYYXDY-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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